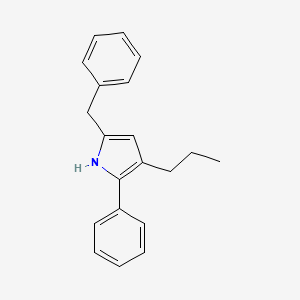

5-Benzyl-2-phenyl-3-propyl-1H-pyrrole

CAS No.: 1858255-87-4

Cat. No.: VC11678538

Molecular Formula: C20H21N

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1858255-87-4 |

|---|---|

| Molecular Formula | C20H21N |

| Molecular Weight | 275.4 g/mol |

| IUPAC Name | 5-benzyl-2-phenyl-3-propyl-1H-pyrrole |

| Standard InChI | InChI=1S/C20H21N/c1-2-9-18-15-19(14-16-10-5-3-6-11-16)21-20(18)17-12-7-4-8-13-17/h3-8,10-13,15,21H,2,9,14H2,1H3 |

| Standard InChI Key | IEZMZFAWAHHWTQ-UHFFFAOYSA-N |

| SMILES | CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-benzyl-2-phenyl-3-propyl-1H-pyrrole, reflects its substitution pattern:

-

A pyrrole core (C₄H₄N) serves as the aromatic backbone.

-

Benzyl (C₆H₅CH₂) and phenyl (C₆H₅) groups at positions 5 and 2 confer steric bulk and π-conjugation.

-

A propyl chain (CH₂CH₂CH₃) at position 3 introduces aliphatic flexibility .

The SMILES string CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3 encodes this topology, while the InChIKey IEZMZFAWAHHWTQ-UHFFFAOYSA-N provides a unique structural identifier.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₁N | |

| Molecular Weight | 275.4 g/mol | |

| CAS Registry Number | 1858255-87-4 | |

| SMILES | CCC... (see full above) | |

| InChIKey | IEZMZFAWAHHWTQ-UHFFFAOYSA-N |

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound are unavailable, analogous pyrroles exhibit:

-

¹H NMR: Pyrrolic NH protons near δ 8–10 ppm; aromatic protons between δ 6.5–7.5 ppm .

-

¹³C NMR: Pyrrole carbons at δ 110–130 ppm; alkyl carbons below δ 40 ppm .

Synthesis and Reaction Pathways

Paal-Knorr Cyclization

The Paal-Knorr method, involving 1,4-dicarbonyl compounds and amines , could theoretically yield this derivative. For instance:

-

1,4-Dicarbonyl Precursor: A ketone-aldehyde hybrid with benzyl and phenyl groups.

-

Amine Source: Propylamine or a substituted variant.

-

Cyclization: Acid- or base-catalyzed dehydration to form the pyrrole ring .

Multicomponent Strategies

A one-pot synthesis via coupling-isomerization-Stetter reaction-Paal-Knorr sequences offers a viable route:

-

Coupling: Aryl halide + propargyl alcohol → alkyne intermediate.

-

Isomerization: Catalyzed by Pd/Cu to form enones.

-

Stetter Reaction: Aldehyde addition to enones.

-

Paal-Knorr Cyclization: Amine incorporation and ring closure .

This method efficiently constructs 1,2,3,5-tetrasubstituted pyrroles in moderate yields (45–66%) .

Table 2: Synthetic Routes to Tetrasubstituted Pyrroles

| Method | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| Paal-Knorr | 45–90 | 1,4-dicarbonyl, amine | |

| Multicomponent | 45–66 | Aryl halide, propargyl alcohol | |

| Condensation | 50–70 | Benzoin, malononitrile |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly hydrophobic due to aromatic substituents; likely soluble in DCM, THF, or DMSO.

-

Stability: Pyrroles are generally air-stable but may degrade under strong acids/bases .

Reactivity

-

Electrophilic Substitution: Position 4 (unsubstituted) is susceptible to nitration or sulfonation.

-

N-Deprotonation: The NH proton (pKa ~17) can be abstracted by strong bases, enabling alkylation .

Biological and Industrial Applications

Material Science Applications

-

Conductive Polymers: Pyrrole units enhance electron delocalization in polyheterocycles.

-

Coordination Chemistry: Nitrogen lone pairs may bind transition metals for catalysis.

Future Directions

-

Synthesis Optimization: Screen catalysts (e.g., organocatalysts) to improve yields.

-

Biological Screening: Test against diabetes models or microbial panels.

-

Computational Studies: Predict ADMET properties via QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume